2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone ring, a thiophene moiety, and a cyclopropyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with a thiophene-substituted cyclopropylamine under specific conditions to form the desired amide bond. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrrolidinone ring can produce the corresponding diol.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme by mimicking the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(furan-2-yl)cyclopropyl)methyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(phenyl)cyclopropyl)methyl)acetamide: Contains a phenyl group in place of the thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different aromatic rings.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-11(8-16-12(18)3-4-13(16)19)15-9-14(5-6-14)10-2-1-7-20-10/h1-2,7H,3-6,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBSYAMMNRSWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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